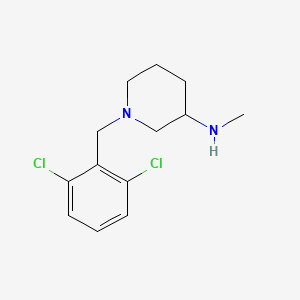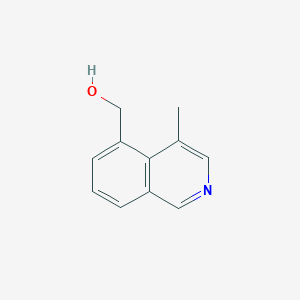![molecular formula C9H10O2 B12831622 [(2R,3R)-3-phenyloxiran-2-yl]methanol CAS No. 91465-28-0](/img/structure/B12831622.png)
[(2R,3R)-3-phenyloxiran-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-3-Phenylglycidol is a chiral epoxide compound with significant importance in organic synthesis and pharmaceutical applications. Its unique stereochemistry makes it a valuable intermediate in the synthesis of various biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(2R,3R)-3-Phenylglycidol can be synthesized through several methods, including Sharpless asymmetric dihydroxylation and Jacobson’s epoxidation . These methods involve the use of chiral catalysts to achieve high enantioselectivity. For example, Sharpless asymmetric dihydroxylation uses osmium tetroxide and a chiral ligand to convert alkenes into diols, which can then be transformed into epoxides.
Industrial Production Methods
Industrial production of (2R,3R)-3-Phenylglycidol often involves biocatalytic processes using microorganisms such as Aspergillus fumigatus . These methods are advantageous due to their high enantioselectivity and environmentally friendly nature.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R)-3-Phenylglycidol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Nucleophilic substitution reactions can replace the epoxide ring with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield phenylglycidic acid, while reduction with sodium borohydride can produce phenylglycidol alcohols.
Wissenschaftliche Forschungsanwendungen
(2R,3R)-3-Phenylglycidol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, including antiviral and anticancer agents.
Industry: It is used in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis
Wirkmechanismus
The mechanism of action of (2R,3R)-3-Phenylglycidol involves its interaction with various molecular targets and pathways. Its epoxide ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This reactivity is crucial for its role in the synthesis of biologically active compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3S)-3-Phenylglycidol: Another stereoisomer with different biological and chemical properties.
(2S,3S)-3-Phenylglycidol: A diastereomer with distinct reactivity and applications.
Phenylglycidic acid: An oxidized form with different functional groups and uses
Uniqueness
(2R,3R)-3-Phenylglycidol is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in asymmetric synthesis and pharmaceutical development.
Eigenschaften
CAS-Nummer |
91465-28-0 |
|---|---|
Molekularformel |
C9H10O2 |
Molekulargewicht |
150.17 g/mol |
IUPAC-Name |
[(2R,3S)-3-phenyloxiran-2-yl]methanol |
InChI |
InChI=1S/C9H10O2/c10-6-8-9(11-8)7-4-2-1-3-5-7/h1-5,8-10H,6H2/t8-,9+/m1/s1 |
InChI-Schlüssel |
PVALSANGMFRTQM-BDAKNGLRSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[C@H]2[C@H](O2)CO |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(O2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3-aminopropanoyl)-1-[(E)-[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]imidazolidine-2,4-dione;hydrochloride](/img/structure/B12831554.png)

![2-((1-Methyl-1H-benzo[d]imidazol-2-yl)amino)propanenitrile](/img/structure/B12831557.png)

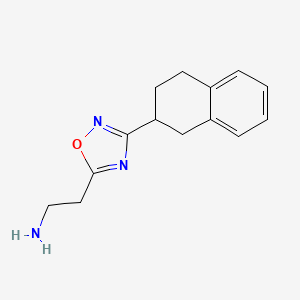
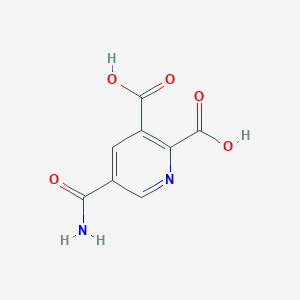

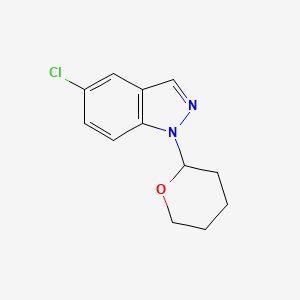

![1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12831606.png)
